molecular formula C19H23N3O2S B2637003 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941992-24-1

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2637003
CAS RN: 941992-24-1
M. Wt: 357.47
InChI Key: GRHSOSLPQBDIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
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Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives have been extensively reviewed for their biological effects, including toxicology. The review by Kennedy (2001) provides a comprehensive update on the toxicology of acetamide, N,N-dimethylacetamide (DMAC), N-methylacetamide (MMAC), formamide, N,N-dimethylformamide (DMF), and N-methylformamide (Mh4F), highlighting the continued commercial importance and the biological consequences of exposure to these chemicals. This research could offer insights into the safety and biological activity profiles of structurally related acetamides, including the compound (Kennedy, 2001).

Thiophene Analogues and Carcinogenic Evaluation

The study by Ashby et al. (1978) on thiophene analogues of carcinogens benzidine and 4-aminobiphenyl synthesized and evaluated for potential carcinogenicity suggests a framework for assessing similar compounds. The evaluation included synthetic methods and in vitro assays, indicating a structured approach to understanding the carcinogenic potential of thiophene-containing compounds, which could be relevant for evaluating the safety profiles of related compounds (Ashby et al., 1978).

Pyridazinone Compounds as Cyclooxygenase Inhibitors

A review on pyridazinone compounds, specifically ABT-963, highlighted its role as a selective COX-2 inhibitor, showcasing the therapeutic potential of pyridazinone derivatives in treating pain and inflammation. This suggests that similar compounds, including pyridazin derivatives, may possess significant pharmacological properties worth exploring for their therapeutic potential (Asif, 2016).

Synthesis and Pharmacological Activities of Analogues

The synthesis and pharmacological evaluation of various nucleobase, nucleoside, and their analogues, including those with heteroaryl substituents like furan and thiophene, have demonstrated a wide range of biological activities. Such research underscores the importance of synthetic versatility and biological evaluations in discovering new therapeutic agents, which may include compounds with complex structures like the one of interest (Ostrowski, 2022).

properties

IUPAC Name

2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13-5-6-15(10-14(13)2)17-7-8-19(22-21-17)25-12-18(23)20-11-16-4-3-9-24-16/h5-8,10,16H,3-4,9,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHSOSLPQBDIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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